molecular formula C20H25N3O3S B2544406 (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-28-7

(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2544406
M. Wt: 387.5
InChI Key: YGJHKFSHYOLZEQ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . These compounds have been synthesized using various methods and have been the subject of several studies due to their potential applications .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles has been achieved through different methods. One such method involves the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . Another method involves the denitrogenative transannulation of pyridotriazoles with isothiocyanates using BF3·Et2O as a catalyst .


Molecular Structure Analysis

The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR [(1 H– 13 C) HMBC, (1 H– 13 C) HMQC] spectroscopic and X-ray crystallographic studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under visible light and aqueous conditions . Another reaction involves the denitrogenative transannulation of pyridotriazoles with isothiocyanates .

Scientific Research Applications

Thiazolidinediones and Triazoles in Scientific Research

2,4-Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinedione (TZD) scaffolds have been extensively studied for their potential in treating various ailments due to their role in insulin signaling pathways. Specifically, compounds bearing the TZD scaffold, similar to the structural framework of the requested compound, have shown potent activity as PTP 1B inhibitors, which are critical in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). These compounds' design and synthesis aim to explore their biological activity in enhancing insulin sensitivity (Verma, S., Yadav, Y. S., Thareja, S., 2019).

Triazoles and Their Biological Significance

The triazole ring, a part of the compound's structure, is significant in medicinal chemistry due to its presence in various synthetic derivatives evaluated for a broad spectrum of biological activities. Triazoles have been found to exhibit antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties, among others. The adaptability of the triazole ring makes it a cornerstone for developing future drugs with potent pharmacological activities (Verma, T., Sinha, M., Bansal, N., 2019).

properties

IUPAC Name

(5Z)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-4-5-6-7-8-11-26-16-10-9-15(12-17(16)25-2)13-18-19(24)23-20(27-18)21-14-22-23/h9-10,12-14H,3-8,11H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHKFSHYOLZEQ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS RN

617694-28-7
Record name 5-(3-MEO-4-(OCTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.